molecular formula C5H5Cl2N3 B1270343 5-Amino-4,6-dichloro-2-methylpyrimidine CAS No. 39906-04-2

5-Amino-4,6-dichloro-2-methylpyrimidine

Cat. No. B1270343
CAS RN: 39906-04-2
M. Wt: 178.02 g/mol
InChI Key: FKRXXAMAHOGYNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine and related compounds involves complex chemical reactions. For example, an efficient, catalyst-free, and aqueous ethanol-mediated synthesis method has been developed for derivatives of this compound, utilizing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes. This method is notable for its green credentials, offering a metal-free multicomponent synthesis with faster reaction times and higher product yields without the need for column chromatography (Ibberson et al., 2023).

Molecular Structure Analysis

Crystal structure determination plays a crucial role in understanding the molecular structure of 5-Amino-4,6-dichloro-2-methylpyrimidine derivatives. For instance, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine has been determined by single-crystal X-ray diffraction analysis, revealing significant details about the atomic arrangement and molecular geometry (Guo et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 5-Amino-4,6-dichloro-2-methylpyrimidine includes its participation in various chemical reactions. An example includes the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and their conversion to 5-substituted 2-amino-4,6-dichloropyrimidines, demonstrating the compound's versatility in chemical transformations (Jansa et al., 2014).

Physical Properties Analysis

The physical properties of 5-Amino-4,6-dichloro-2-methylpyrimidine and its derivatives, such as solubility, melting point, and crystalline structure, are essential for their practical application. The specific physical properties are often determined through experimental measurements and are critical for the compound's handling and formulation.

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are central to the utility of 5-Amino-4,6-dichloro-2-methylpyrimidine in synthesis and application in various fields. Investigations into regioselectivity and the reaction of related pyrimidine compounds with ammonia and secondary amines provide insight into their chemical properties and potential as intermediates in organic synthesis (Doulah et al., 2014).

Scientific Research Applications

Use as an Intermediate in Medical Synthesis

  • Application Summary : 5-Amino-4,6-dichloro-2-methylpyrimidine is used as an intermediate in the synthesis of various pharmaceutical compounds .
  • Results or Outcomes : One specific outcome mentioned is the preparation of mosonidine, a widely used antihypertensive drug .

Use in Organic Synthesis

  • Application Summary : This compound is a useful research chemical for organic synthesis .
  • Results or Outcomes : The outcomes would be the successful synthesis of new organic compounds, although the specific compounds would depend on the reactions being performed .

Synthesis of Disubstituted Pyrimidines

  • Application Summary : This compound can be used as a starting reagent for the synthesis of disubstituted pyrimidines .
  • Methods of Application : The specific method involves tandem amination and Suzuki-Miyaura cross-coupling .
  • Results or Outcomes : The outcome is the successful synthesis of disubstituted pyrimidines .

Biarylpyrimidine Synthesis

  • Application Summary : 5-Amino-4,6-dichloro-2-methylpyrimidine can be used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Methods of Application : The specific method involves biaryl cross-coupling .
  • Results or Outcomes : The outcome is the successful synthesis of biarylpyrimidines .

Synthesis of Antihypertensive Drugs

  • Application Summary : 5-Amino-4,6-dichloro-2-methylpyrimidine can be used as an intermediate in the synthesis of antihypertensive drugs .
  • Methods of Application : The specific method involves using this compound as a building block in the synthesis of drugs such as mosonidine .
  • Results or Outcomes : The outcome is the successful synthesis of antihypertensive drugs .

Synthesis of Diazines

  • Application Summary : This compound can be used as a starting reagent for the synthesis of diazines .
  • Methods of Application : The specific method involves using this compound in various reactions to synthesize diazines .
  • Results or Outcomes : The outcome is the successful synthesis of diazines .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation .

Future Directions

5-Amino-4,6-dichloro-2-methylpyrimidine can be used as an intermediate in medical synthesis, such as the preparation of mosonidine . This suggests that it could have future applications in the development of new pharmaceuticals.

Relevant Papers There are several papers related to 5-Amino-4,6-dichloro-2-methylpyrimidine. They discuss its synthesis, properties, and potential applications .

properties

IUPAC Name

4,6-dichloro-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXXAMAHOGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353084
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4,6-dichloro-2-methylpyrimidine

CAS RN

39906-04-2
Record name 4,6-Dichloro-2-methyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39906-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyrimidinamine, 4,6-dichloro-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The third intermediate, 4,6-dichloro-2-methyl-5-nitropyrimidine is hydrogenated over Raney-Ni as a 10% to 30% solution in toluene to afford the corresponding compound, 4,6-dichloro-2-methyl-5-aminopyrimidine, as a fourth intermediate.
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Synthesis routes and methods II

Procedure details

Add iron powder (6.0 g) to a solution of 4,6 dichloro-2-methyl-5-nitro-pyrimidine (6.50 g, 31 mmol) in acetic acid (11 mL) and MeOH (50 mL). Heat the resulting mixture at 65° C. for 1 h. After cooling, to ambient temperature, filter the mixture through a pad of celite, and evaporate the filtrate to dryness under reduced pressure. Treat the residue with 1N aq NaOH, and extract with EtOAc. Wash the EtOAc extract with water and saturated aq NaCl, dry over Na2SO4, filter, and concentrate in vacuo to obtain the title compound as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
DJ Brown - Journal of Applied Chemistry, 1954 - Wiley Online Library
A synthesis of 5‐amino‐4‐methylaminopyrimidine is reported, which involves the successful monoamination of 5‐amino‐4: 6‐dichloropyrimidine with methylamine. It is shown, however…
Number of citations: 26 onlinelibrary.wiley.com
B Su, H Li, MS Cai, ZJ Li - Chinese …, 2002 - engagedscholarship.csuohio.edu
The condensation reaction between 5-amino-4, 6-dichloro-2-methylpyrimidine and 1-acetyl-2-imidazolin-2-one using POCl3 as solvent gave 4, 6-dichloro-2-methyl-5-(1-acetyl-tetra-…
Number of citations: 0 engagedscholarship.csuohio.edu
R Mohan, A Gangjee, R Bai, E Hamel - Cancer Research, 2015 - AACR
Tubulin is involved in several critical cellular functions, including cell division, cell motility and development and maintenance of cell shape. Although microtubule disrupting agents like …
Number of citations: 0 aacrjournals.org
N Baindur, N Chadha, MR Player - Journal of Combinatorial …, 2003 - ACS Publications
An efficient solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines is described. Monosubstituted amidines may be converted to 2-substituted …
Number of citations: 47 pubs.acs.org
A Albert, DJ Brown, HCS Wood - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… 5-Amino-4 : 6-dichloro-2-methylpyrimidine was synthesized as a possible intermediate for 4 : 5-diamino-2-methylpyrimidine. 6-Dichloro-2-methyl-5-nitropyrimidine …
Number of citations: 39 pubs.rsc.org
DD Wirth, MM He, BA Czeskis, KM Zimmerman… - European journal of …, 2002 - Elsevier
The metabolism of moxonidine, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine, LY326869, in rats, mice, dogs, and humans has been examined. At …
Number of citations: 3 www.sciencedirect.com
A Gigante, MD Canela, L Delang… - Journal of Medicinal …, 2014 - ACS Publications
Chikungunya virus (CHIKV) is a re-emerging Alphavirus that is transmitted to humans by Aedes mosquitoes. Currently, there are still no drugs or vaccines available for the treatment or …
Number of citations: 77 pubs.acs.org
L Aguado, MD Canela, HJ Thibaut, EM Priego… - European journal of …, 2012 - Elsevier
To further explore the anti-enteroviral activity of 9-aryl-6-chloropurines, three different series of compounds with a dialkylamino, (alkyl)amido, or oxazolidinone substituent at the aryl ring …
Number of citations: 21 www.sciencedirect.com
F Varano, D Catarzi, L Squarcialupi, M Betti… - European Journal of …, 2015 - Elsevier
A new series of 5-methyl-thiazolo[5,4-d]pyrimidine-7-ones bearing different substituents at position 2 (aryl, heteroaryl and arylamino groups) was synthesized and evaluated in …
Number of citations: 24 www.sciencedirect.com
RJ Chorvat, R Bakthavatchalam, JP Beck… - Journal of medicinal …, 1999 - ACS Publications
The synthesis and CRF receptor binding affinities of several new series of N-aryltriazolo- and -imidazopyrimidines and -pyridines are described. These cyclized systems were prepared …
Number of citations: 85 pubs.acs.org

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